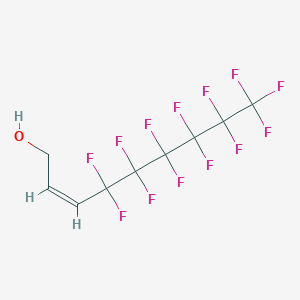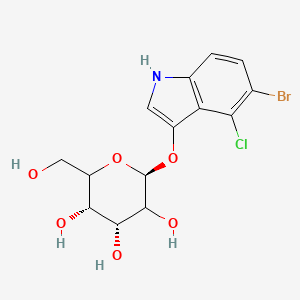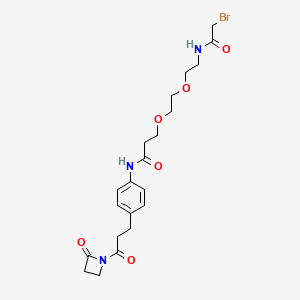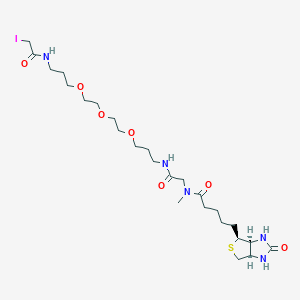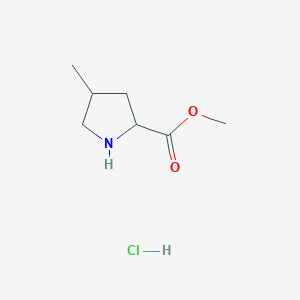![molecular formula C21H15ClN2O6 B13713435 [(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety. It is often used in fluorescence-based applications due to its ability to emit light upon excitation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with appropriate amines under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and as a marker in biological studies.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Wirkmechanismus
The mechanism of action of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride involves its interaction with specific molecular targets. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and analyze biological processes. The molecular pathways involved include the absorption of light energy and the subsequent emission of light at a different wavelength .
Vergleich Mit ähnlichen Verbindungen
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is unique due to its specific structural configuration and fluorescent properties. Similar compounds include:
5 (6)-Carboxyfluorescein: Known for its use in fluorescence microscopy and flow cytometry.
2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-3-oxo-spiro[phthalan-1,9’-xanthene]-6-carboxylic acid: Used in similar applications but with different spectral properties.
6-Iodoacetamidofluorescein: Utilized for selective labeling of proteins and peptides.
These compounds share similar applications but differ in their specific chemical properties and spectral characteristics, making [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride a unique and valuable tool in scientific research.
Eigenschaften
Molekularformel |
C21H15ClN2O6 |
|---|---|
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride |
InChI |
InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21;/h1-9,24-25H,22H2,(H,23,26);1H |
InChI-Schlüssel |
ISZKWXZXDTXKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




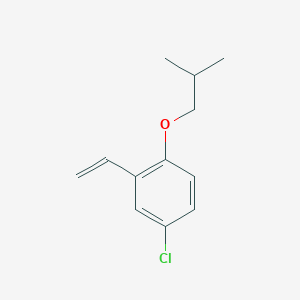
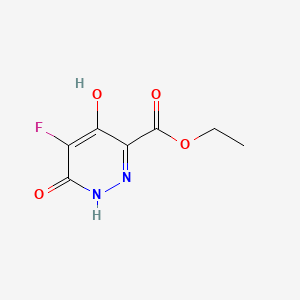
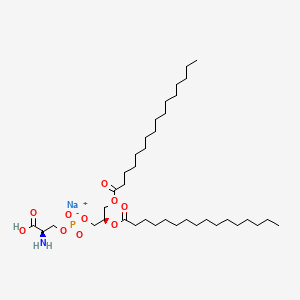
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
